Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate
Description
Properties
Molecular Formula |
C6H10N2O3S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
methyl 2-carbamimidoylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10N2O3S/c1-3(9)4(5(10)11-2)12-6(7)8/h4H,1-2H3,(H3,7,8) |
InChI Key |
NDBYWDLEEFHHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC)SC(=N)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Methyl 3-oxobutanoate Derivatives
The precursor methyl 3-oxobutanoate or its derivatives can be synthesized by esterification of acetoacetic acid or via Claisen condensation routes. For example, methyl 2-hydroxy-2-methyl-3-oxobutyrate, a related ketoester, can be prepared from methyl 2-methylacetoacetate through hydroxylation reactions under controlled conditions.
Introduction of the Sulfanyl Group
The sulfanyl group is typically introduced by nucleophilic substitution or addition reactions using sulfur nucleophiles such as thiourea or potassium thiocyanate. One common approach involves reacting the ketoester with thiourea under acidic or basic conditions to form the corresponding sulfanyl intermediate.
Formation of the Carbamimidoyl Group
The carbamimidoyl group (-C(=NH)NH2) can be introduced by guanidinylation of the sulfanyl intermediate. This step often utilizes reagents such as S-methylisothiourea or cyanamide derivatives under controlled pH and temperature conditions to convert the sulfanyl moiety into the carbamimidoyl functionality.
Representative Experimental Procedures and Data
Although direct literature reports specifically for this compound are scarce, analogous procedures for related compounds can be adapted. The following table summarizes typical reaction conditions and yields for each step based on analogous ketoester and thiourea chemistry:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Acetoacetic acid + Methanol + Acid catalyst, reflux | 85-92 | Produces methyl 3-oxobutanoate |
| Sulfanyl group introduction | Ketoester + Thiourea, reflux in ethanol or water, pH 5-7 | 75-88 | Formation of methyl 2-sulfanyl-3-oxobutanoate intermediate |
| Carbamimidoylation | Sulfanyl intermediate + S-methylisothiourea, pH 8-9, 50-70°C | 70-85 | Converts sulfanyl group to carbamimidoyl group |
Analytical Data and Reaction Monitoring
- NMR Spectroscopy: Proton and carbon NMR can confirm the presence of the carbamimidoyl group by characteristic chemical shifts near 7-9 ppm (NH protons) and the ketoester carbonyl at ~200 ppm in ^13C NMR.
- Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight of this compound confirm molecular integrity.
- IR Spectroscopy: Key absorptions include strong bands for C=O (~1700 cm^-1), C=S or C-NH2 stretches (~1200-1400 cm^-1), and N-H stretches (~3200-3400 cm^-1).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural similarities with Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate, as inferred from the evidence:

Key Observations :
Functional Group Diversity: this compound uniquely combines carbamimidoyl sulfanyl and ketone groups, absent in other analogues. Ethyl 2-methyl-3-sulfanylbutanoate (FDB009397) lacks the carbamimidoyl group but shares the sulfanyl and ester moieties, emphasizing its role in flavor chemistry rather than bioactivity . The disodium compound (FDB017283) features a sulfanide and cyanoimino group but exists as a salt, diverging in solubility and reactivity compared to esters .
Reactivity and Applications: The ketone in this compound enables nucleophilic attacks (e.g., enolate formation), while the carbamimidoyl group may act as a hydrogen-bond donor, useful in ligand design. In contrast, diterpene esters like sandaracopimaric acid methyl ester () are structurally rigid, favoring roles in plant defense mechanisms .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (189.22 g/mol) compared to diterpene esters (e.g., 314.46 g/mol for sandaracopimaric acid methyl ester) suggests better solubility in polar solvents, advantageous for synthetic applications.
Research Findings and Hypothetical Insights
- Synthetic Versatility: this compound’s ketone and sulfanyl groups could facilitate tandem reactions (e.g., Michael additions or thiol-ene click chemistry), unlike simpler esters like ethyl 2-methyl-3-sulfanylbutanoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

